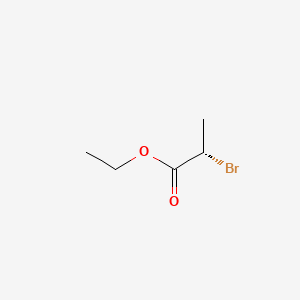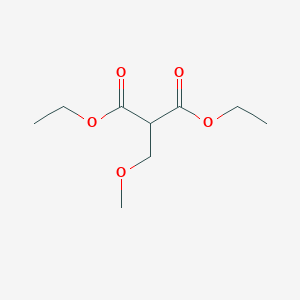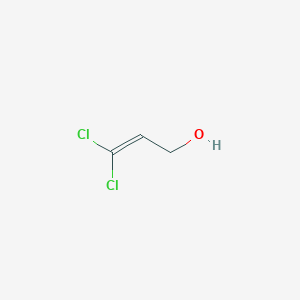
Carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester
描述
Carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester: is an organic compound that features a pyrrolidinyl group and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester typically involves the reaction of 4-methoxybenzyl alcohol with 2,5-dioxo-1-pyrrolidinyl carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions: Carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
- Oxidation of the methoxy group yields a hydroxyl derivative.
- Reduction of the carbonyl groups yields dihydroxy derivatives.
- Substitution reactions yield various esters or amides depending on the nucleophile used.
科学研究应用
Chemistry: In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities .
Biology and Medicine: In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications. For example, similar compounds have been investigated for their anti-inflammatory and anticancer properties .
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups allow for modifications that can tailor the material’s characteristics .
作用机制
The mechanism of action of carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The pyrrolidinyl group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s efficacy and selectivity .
相似化合物的比较
Carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-nitrophenyl)methyl ester: This compound has a nitro group instead of a methoxy group, which can significantly alter its reactivity and biological activity.
Carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-hydroxyphenyl)methyl ester: The hydroxy group can enhance hydrogen bonding and solubility compared to the methoxy derivative.
Uniqueness: The presence of the methoxy group in carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a distinct compound with specific applications in various fields .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (4-methoxyphenyl)methyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-18-10-4-2-9(3-5-10)8-19-13(17)20-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPVJXBCXCVMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560583 | |
| Record name | 1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30761-97-8 | |
| Record name | 1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 2-[(4-chlorophenyl)thio]-1-phenyl-](/img/structure/B3050980.png)




![2,3-Dihydrospiro[indene-1,4'-oxazolidine]-2',5'-dione](/img/structure/B3050990.png)








